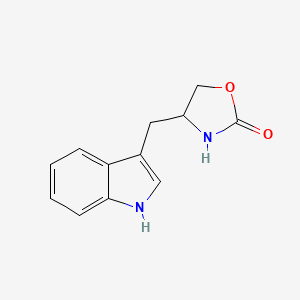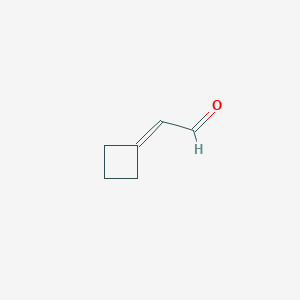
2-Cyclobutylideneacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylideneacetaldehyde is an organic compound with the molecular formula C6H8O. It is characterized by a cyclobutylidene group attached to an acetaldehyde moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclobutylideneacetaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where cyclobutene is reacted with formaldehyde under specific conditions to form the desired product . Another method includes the oxidation of cyclobutylidene alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclobutylideneacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyclobutylidene carboxylic acid.
Reduction: Cyclobutylidene alcohol.
Substitution: Varies based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutylideneacetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclobutylideneacetaldehyde involves its reactivity as an aldehyde and the strain associated with the cyclobutylidene ring. The compound can undergo nucleophilic addition reactions at the aldehyde group, leading to the formation of various adducts. Additionally, the cyclobutylidene ring can participate in ring-opening reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: Another cyclobutane derivative with a ketone functional group.
Cyclobutylmethanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amine group.
Comparison: 2-Cyclobutylideneacetaldehyde is unique due to the presence of both a cyclobutylidene ring and an aldehyde group, which imparts distinct reactivity compared to other cyclobutane derivatives. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-cyclobutylideneacetaldehyde |
InChI |
InChI=1S/C6H8O/c7-5-4-6-2-1-3-6/h4-5H,1-3H2 |
InChI-Schlüssel |
OPFZBLBGUPGRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)

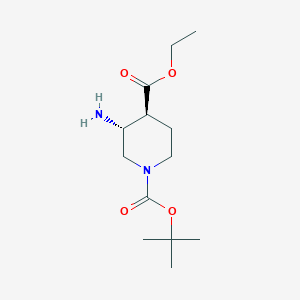
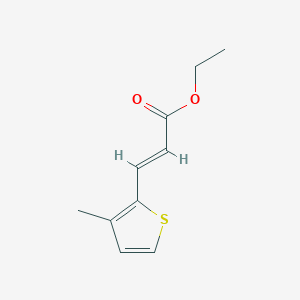
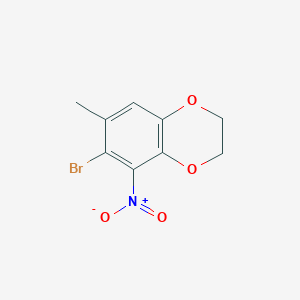
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
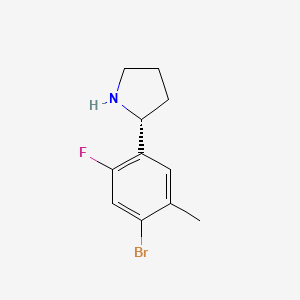
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
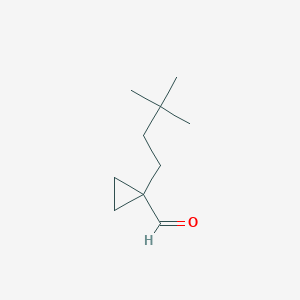
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

